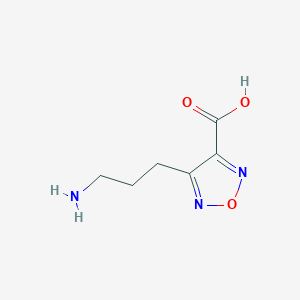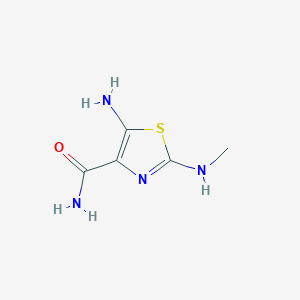
2-(4-Bromobutoxy)tetrahydro-2H-pyran
Descripción general
Descripción
2-(4-Bromobutoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrolysis Studies
The pyrolysis kinetics of compounds including 2-(4-bromophenoxy)tetrahydro-2H-pyran were investigated in a study by Álvarez-Aular et al. (2018). They found that the pyrolysis is homogeneous, unimolecular, and follows the first-order rate law. This research contributes to understanding the thermal decomposition of such compounds, which is crucial in various chemical processes and applications (Álvarez-Aular et al., 2018).
Lipid Peroxidation Studies
In 2008, Jouanin et al. synthesized a compound related to 2-(4-Bromobutoxy)tetrahydro-2H-pyran as a precursor to 4-hydroxy-2(E)-nonenal (HNE), a product of lipid peroxidation. Their work highlights the role of such compounds in developing internal standards for quantifying lipid peroxidation products, which are important in understanding oxidative stress and related diseases (Jouanin et al., 2008).
Synthesis of Complex Organic Compounds
Liu et al. (2008) developed a convenient approach to synthesize a complex organic compound starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, demonstrating the versatility of compounds like this compound in synthetic organic chemistry (Liu et al., 2008).
Gas-phase Elimination Kinetics
Álvarez-Aular et al. (2018) also studied the gas-phase elimination kinetics of similar tetrahydropyranyl phenoxy ethers. They found that the reaction proceeds via a 4-member cyclic transition state, providing insight into the reaction mechanisms of these types of compounds (Álvarez-Aular et al., 2018).
Catalysis in Organic Synthesis
Gurumurthi et al. (2009) described the use of tetrahydropyran derivatives in catalyzing the synthesis of tetrahydrobenzo[b]pyran derivatives. This research underscores the importance of such compounds in catalytic processes in organic synthesis (Gurumurthi et al., 2009).
Novel Synthesis Methods
Research by Sweet and Brown (1968) on bromomethoxylation of related compounds contributes to novel synthesis methods for complex organic molecules. Such studies are crucial in expanding the toolbox of synthetic organic chemistry (Sweet & Brown, 1968).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with several hazard statements including H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .
Mecanismo De Acción
Target of Action
This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to create.
Mode of Action
As a building block in organic synthesis , its interaction with targets would depend on the specific reactions it is involved in.
Action Environment
The action, efficacy, and stability of 2-(4-Bromobutoxy)tetrahydro-2H-pyran can be influenced by various environmental factors. For instance, it should be stored in a freezer to maintain its stability . Additionally, it should be kept away from heat .
Análisis Bioquímico
Biochemical Properties
2-(4-Bromobutoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can be involved in the synthesis of other complex molecules through enzymatic reactions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interaction with specific receptors or signaling molecules . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall impact on the organism.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression and DNA replication.
Propiedades
IUPAC Name |
2-(4-bromobutoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXFQWZHKKEJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339827 | |
| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31608-22-7 | |
| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)


![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)



